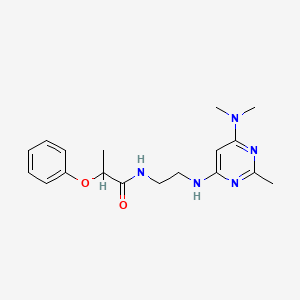
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxypropanamide is a complex organic compound characterized by its unique chemical structure and potential applications in various scientific fields. This compound belongs to a class of chemicals known for their diverse reactivity and functional group compatibility, making it a valuable subject of study in organic chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxypropanamide typically involves multi-step organic reactions. The synthetic route often begins with the formation of the pyrimidine ring, followed by the introduction of the dimethylamino group through nucleophilic substitution reactions. Subsequent steps include coupling reactions to attach the phenoxypropanamide moiety. The reaction conditions usually involve controlled temperatures, catalysts, and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely employ scalable synthetic routes, focusing on cost-efficiency and environmental sustainability. Techniques such as continuous flow chemistry might be used to enhance reaction rates and minimize waste. Purification processes, including crystallization and chromatography, are essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound's reactivity and properties.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and a variety of nucleophiles and electrophiles for substitution reactions. Reaction conditions vary based on the desired outcome, often requiring specific temperatures, pH levels, and catalysts.
Major Products Formed
Major products formed from these reactions depend on the specific reactants and conditions used
Applications De Recherche Scientifique
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxypropanamide has several applications in scientific research:
Chemistry: As a versatile intermediate, it is used in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can serve as a molecular probe in biological assays, helping to elucidate biochemical pathways and interactions.
Industry: Used in the development of advanced materials and as a precursor for specialty chemicals in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. This interaction can result in various biological effects, depending on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
N-(2-(2-aminoethylamino)ethyl)-2-phenoxypropanamide: Shares a similar core structure but with different substituents.
6-(dimethylamino)-2-methylpyrimidin-4-yl derivatives: Compounds with variations in the pyrimidine ring, impacting their reactivity and applications.
Uniqueness
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, enabling a wide range of chemical reactions and biological interactions. Its structural features provide a balance of stability and reactivity, making it a valuable compound for diverse scientific investigations.
This compound, with its complex structure and wide range of applications, continues to be a subject of interest across multiple disciplines. Its unique characteristics and versatile reactivity offer numerous possibilities for further research and development.
Propriétés
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-13(25-15-8-6-5-7-9-15)18(24)20-11-10-19-16-12-17(23(3)4)22-14(2)21-16/h5-9,12-13H,10-11H2,1-4H3,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQCVLCJEIZHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
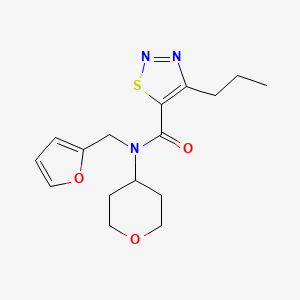
![6-chloro-N-[5-[(2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2917011.png)

![N-(cyanomethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2917013.png)

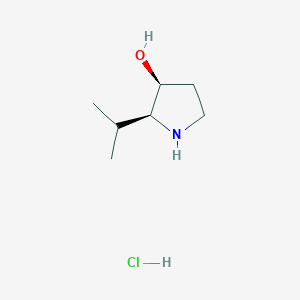
![2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2917017.png)
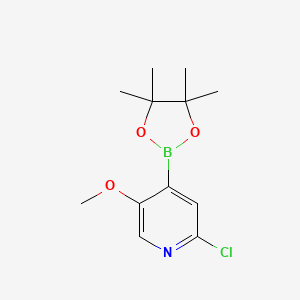


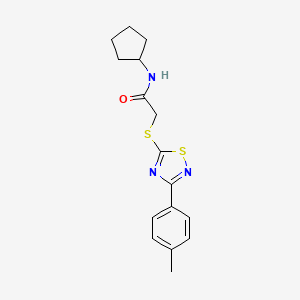
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917027.png)


